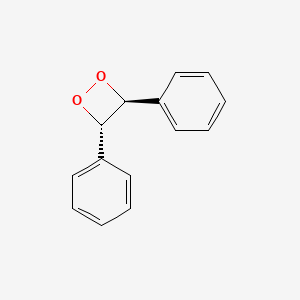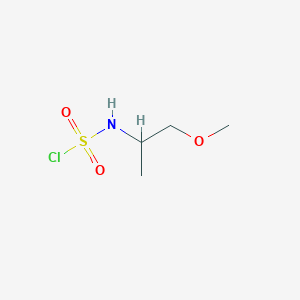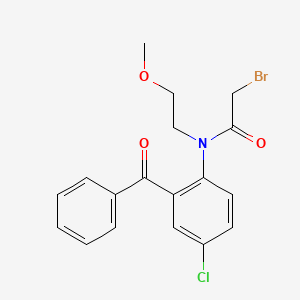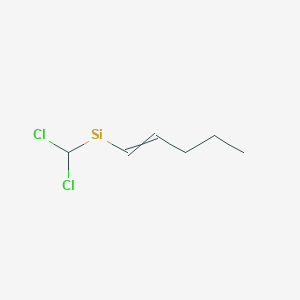
3,5-Dinitrobenzoic acid;3-methylbut-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dinitrobenzoic acid: is an organic compound with the molecular formula C7H4N2O6. It is a yellow or colorless crystalline solid that is used in various chemical applications. 3-methylbut-2-enal is an organic compound with the molecular formula C5H8O. It is an aldehyde with a characteristic odor and is used in the synthesis of various organic compounds.
Preparation Methods
3,5-Dinitrobenzoic acid: is typically synthesized through the nitration of benzoic acid using nitric acid in the presence of concentrated sulfuric acid. The reaction conditions involve maintaining a low temperature to control the exothermic reaction and ensure high yields. The nitration can also start with 3-nitrobenzoic acid, leading to yields of approximately 98% .
3-methylbut-2-enal: can be synthesized through the aldol condensation of acetaldehyde and isobutyraldehyde. The reaction is catalyzed by a base such as sodium hydroxide and involves heating the mixture to promote the formation of the desired product.
Chemical Reactions Analysis
3,5-Dinitrobenzoic acid: undergoes various chemical reactions, including:
Reduction: It can be reduced to 3,5-diaminobenzoic acid using reducing agents like tin and hydrochloric acid.
Substitution: It can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.
Esterification: It can form esters with alcohols in the presence of sulfuric acid.
3-methylbut-2-enal: undergoes reactions such as:
Oxidation: It can be oxidized to 3-methylbut-2-enoic acid using oxidizing agents like potassium permanganate.
Addition: It can undergo addition reactions with nucleophiles due to the presence of the carbonyl group.
Scientific Research Applications
3,5-Dinitrobenzoic acid: is used in:
Chemistry: It is used to identify alcohol components in esters and in the fluorometric analysis of creatinine.
Biology: It is used as a reagent in various biochemical assays.
Industry: It is used as a corrosion inhibitor and in the synthesis of dyes and pigments.
3-methylbut-2-enal: is used in:
Chemistry: It is used as an intermediate in organic synthesis.
Biology: It is used in the synthesis of biologically active compounds.
Industry: It is used in the production of fragrances and flavors.
Mechanism of Action
3,5-Dinitrobenzoic acid: exerts its effects through its ability to undergo various chemical reactions. The nitro groups on the benzene ring make it highly reactive towards nucleophiles, allowing it to participate in substitution and reduction reactions.
3-methylbut-2-enal: exerts its effects through its carbonyl group, which makes it reactive towards nucleophiles and electrophiles. This allows it to undergo addition and oxidation reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
3,5-Dinitrobenzoic acid: can be compared with:
4-nitrobenzoic acid: Both compounds are used in the identification of organic substances, but 3,5-dinitrobenzoic acid has higher melting points for its derivatives, making it more suitable for certain applications.
3-nitrobenzoic acid: It is less acidic than 3,5-dinitrobenzoic acid due to the presence of only one nitro group.
3-methylbut-2-enal: can be compared with:
But-2-enal: Both compounds are aldehydes, but 3-methylbut-2-enal has a branched structure, making it more reactive in certain reactions.
Pent-2-enal: It is a straight-chain aldehyde, whereas 3-methylbut-2-enal has a branched structure, leading to differences in reactivity and applications.
Properties
CAS No. |
61570-71-6 |
|---|---|
Molecular Formula |
C12H12N2O7 |
Molecular Weight |
296.23 g/mol |
IUPAC Name |
3,5-dinitrobenzoic acid;3-methylbut-2-enal |
InChI |
InChI=1S/C7H4N2O6.C5H8O/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;1-5(2)3-4-6/h1-3H,(H,10,11);3-4H,1-2H3 |
InChI Key |
UFYQSYZEPVKGRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=O)C.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Hydroxyimino)-7-[(oxan-2-yl)oxy]dodec-5-ynamide](/img/structure/B14569117.png)
![1,3-Propanediamine, N-ethyl-N'-[2-[methyl(phenylmethyl)amino]ethyl]-](/img/structure/B14569119.png)


![1-[(3,4-Dimethylphenyl)methyl]-3,4-dimethylquinolin-2(1H)-one](/img/structure/B14569142.png)
![N-[(4-Methylphenyl)(phenyl)methyl]-N'-phenylthiourea](/img/structure/B14569146.png)
![Pyrimido[5,4-a]phenazin-5-ol, 1-methyl-3-phenyl-](/img/structure/B14569165.png)


![3,3'-[1,2-Phenylenebis(oxy)]dipropanoic acid](/img/structure/B14569178.png)



